3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione
Overview
Description
3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione is an organic compound with a unique structure characterized by two tert-butoxy groups attached to a cyclobutene-1,2-dione core. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex dione structures.
Reduction: Reduction reactions can lead to the formation of cyclobutane derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols, and may be facilitated by catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce cyclobutane derivatives.
Scientific Research Applications
3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione involves its reactivity with various biological and chemical targets. The compound can interact with enzymes and other proteins, potentially inhibiting their activity. The molecular pathways involved include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Metabolic Pathways: It can interfere with metabolic processes by modifying key intermediates or enzymes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Similar structure but with methoxy groups instead of tert-butoxy groups.
3,4-Diethoxy-3-cyclobutene-1,2-dione: Ethoxy groups replace the tert-butoxy groups.
3,4-Di(tert-butyl)-3-cyclobutene-1,2-dione: Tert-butyl groups instead of tert-butoxy groups.
Uniqueness
3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione is unique due to the presence of tert-butoxy groups, which impart distinct steric and electronic properties
Properties
IUPAC Name |
3,4-bis[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBOYCVDBGFJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)C1=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521898 | |
Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66478-66-8 | |
Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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